3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine
Overview
Description
3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets . These include enzymes, receptors, and ion channels, among others .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The presence of the amino group could potentially enhance the compound’s ability to interact with its targets .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been reported to show a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,4-triazole derivatives are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility . These properties could potentially influence the bioavailability of the compound .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound could potentially have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the stability and activity of 1,2,4-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine typically involves the reaction of N-substituted (prop-2-yn-1-yl)amines with azides in the presence of a copper(I) catalyst. . The reaction conditions generally include:
Solvent: Dimethylformamide (DMF)
Temperature: 25-30°C
Catalyst: Copper(I) sulfate and sodium ascorbate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their antimicrobial and antiviral activities.
1,3,5-Trisubstituted 1,2,4-Triazoles: Used in the development of antihypertensive and anticancer agents.
Uniqueness
3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
IUPAC Name |
5-[2-(propan-2-ylamino)ethyl]-1H-1,2,4-triazol-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5/c1-5(2)9-4-3-6-10-7(8)12-11-6/h5,9H,3-4H2,1-2H3,(H3,8,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTMEVWFDVRELE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=NC(=NN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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